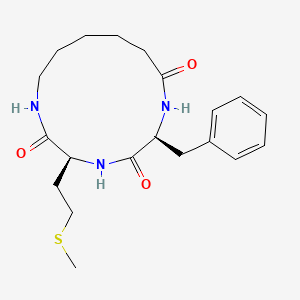
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.
Cyclization: The linear peptide is cyclized by forming a peptide bond between the terminal amino and carboxyl groups.
Industrial Production Methods
Industrial production of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production .
化学反应分析
Types of Reactions
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reduction of disulfide bonds (if present) can be achieved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution reactions can occur at the epsilon-amino group of the epsilon-aminohexanoic acid residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), performic acid.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Substituted peptide derivatives.
科学研究应用
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its potential as a bioactive peptide with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel materials and bioconjugates for various industrial applications.
作用机制
The mechanism of action of cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylalanine and methionine residues may contribute to binding affinity and specificity, while the epsilon-aminohexanoic acid residue can enhance stability and solubility. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to downstream effects on cellular processes .
相似化合物的比较
Cyclo(phenylalanylmethionine-epsilon-aminohexanoic acid) can be compared with other cyclic peptides and amino acid derivatives:
Cyclo(phenylalanylglycyl-epsilon-aminohexanoic acid): Similar structure but with glycine instead of methionine, leading to different biological activity.
Cyclo(methionylglycyl-epsilon-aminohexanoic acid): Contains methionine and glycine, offering a different balance of hydrophobicity and reactivity.
Cyclo(phenylalanylmethionine-epsilon-aminooctanoic acid): Features a longer aliphatic chain, which may affect its solubility and interaction with biological targets.
属性
CAS 编号 |
77052-97-2 |
|---|---|
分子式 |
C20H29N3O3S |
分子量 |
391.5 g/mol |
IUPAC 名称 |
(3S,6S)-6-benzyl-3-(2-methylsulfanylethyl)-1,4,7-triazacyclotridecane-2,5,8-trione |
InChI |
InChI=1S/C20H29N3O3S/c1-27-13-11-16-19(25)21-12-7-3-6-10-18(24)22-17(20(26)23-16)14-15-8-4-2-5-9-15/h2,4-5,8-9,16-17H,3,6-7,10-14H2,1H3,(H,21,25)(H,22,24)(H,23,26)/t16-,17-/m0/s1 |
InChI 键 |
QRMSNDYYMOKSDR-IRXDYDNUSA-N |
手性 SMILES |
CSCC[C@H]1C(=O)NCCCCCC(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
规范 SMILES |
CSCCC1C(=O)NCCCCCC(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


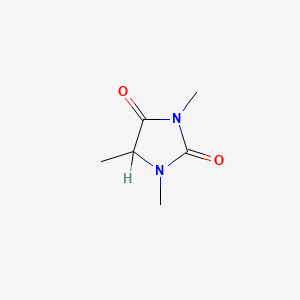

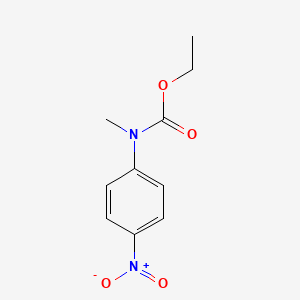


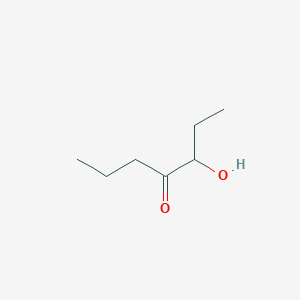
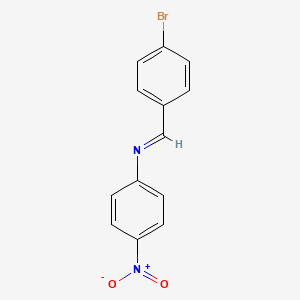

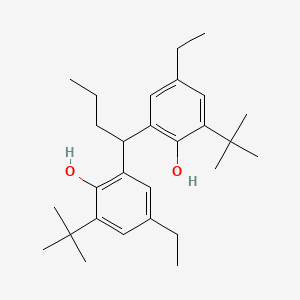
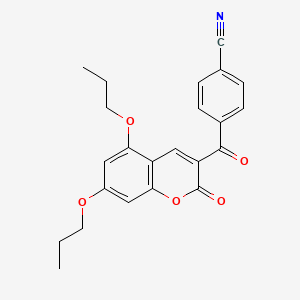
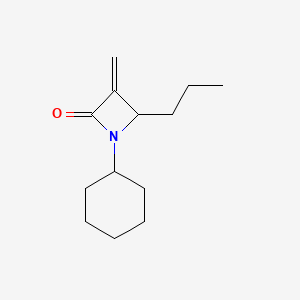
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)

![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
